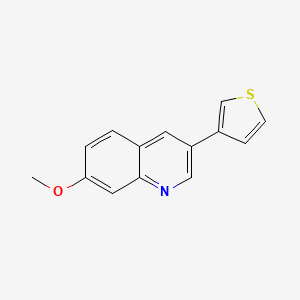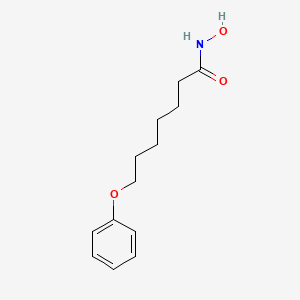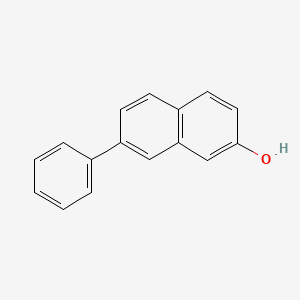
7-Phenylnaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenylnaphthalen-2-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a phenyl group attached to the seventh position of the naphthalene ring and a hydroxyl group at the second position. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylnaphthalen-2-ol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene followed by reduction and cyclization reactions. The process may include:
Friedel-Crafts Acylation: Naphthalene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 7-benzoylnaphthalene.
Reduction: The ketone group in 7-benzoylnaphthalene is reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The intermediate undergoes cyclization to form this compound under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 7-Phenylnaphthalen-2-one.
Reduction: 7-Phenyldihydronaphthalen-2-ol.
Substitution: 7-Bromo-Phenylnaphthalen-2-ol.
Wissenschaftliche Forschungsanwendungen
7-Phenylnaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Phenylnaphthalen-2-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: A naphthalene derivative with a hydroxyl group at the second position, commonly used in the synthesis of dyes and pigments.
7-Methoxynaphthalen-2-ol: Similar structure with a methoxy group instead of a phenyl group, known for its use in organic synthesis.
7-Bromonaphthalen-2-ol: A brominated derivative with applications in medicinal chemistry.
Uniqueness: 7-Phenylnaphthalen-2-ol is unique due to its phenyl substitution, which enhances its biological activity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
7-phenylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFRZWHPLMDWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
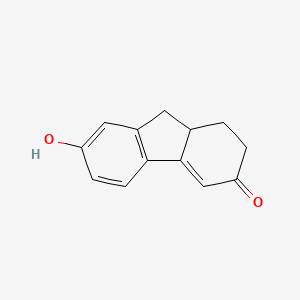
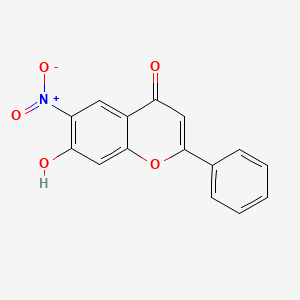
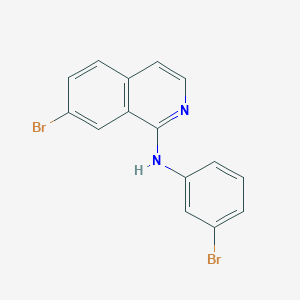
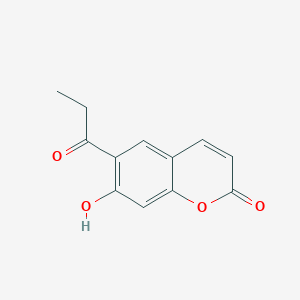

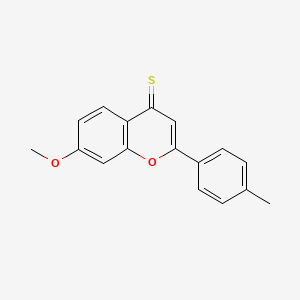
![7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845622.png)
![7-Methyl-2-phenylpyrido[2,3-d]pyrimidine](/img/structure/B10845627.png)
![7-Methyl-2-m-tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10845633.png)
![7-Methyl-8-oxo-5-P-tolyl-7,8-dihydro-[1,7]naphthyridine-6-carboxylic acid (S)-[(S)-1-(3,5-bis-trifluoromethyl-phenyl)-ethyl]-methyl-amide (enantiomeric mix)](/img/structure/B10845640.png)
